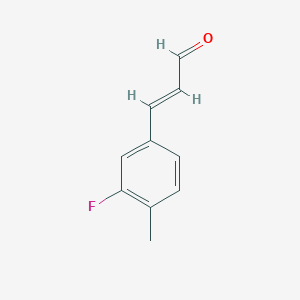
3-(3-Fluoro-4-methylphenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)acrylaldehyde is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)acrylaldehyde typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methylphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Fluoro-4-methylphenyl)acrylic acid.
Reduction: 3-(3-Fluoro-4-methylphenyl)propanol.
Substitution: Various substituted phenylacrylaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methylphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and bioavailability by influencing its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)acrylaldehyde
- 3-(3-Methylphenyl)acrylaldehyde
- 3-(3-Chloro-4-methylphenyl)acrylaldehyde
Uniqueness
3-(3-Fluoro-4-methylphenyl)acrylaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This combination of substituents may confer distinct pharmacological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(E)-3-(3-fluoro-4-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9FO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h2-7H,1H3/b3-2+ |
InChI-Schlüssel |
RSXODVNTRBIIFU-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)/C=C/C=O)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=CC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


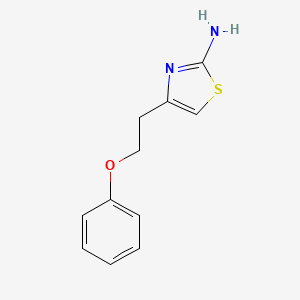

![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
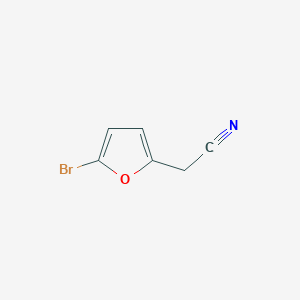
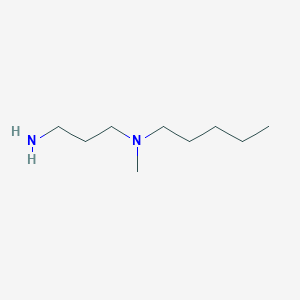

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
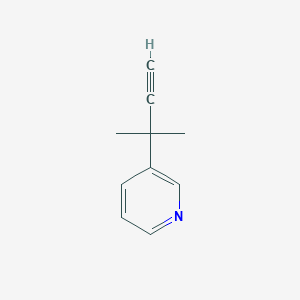



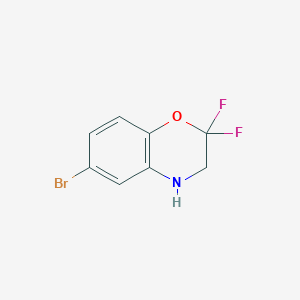
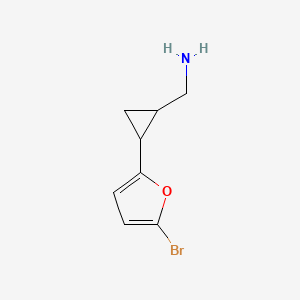
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
